Cas no 90389-57-4 (N-(4-Bromobenzyl)-1-butanamine hydrochloride)
N-(4-Bromobenzyl)-1-butanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- AKOS000441859
- BS-39618
- MFCD07105377
- 90389-57-4
- N-[(4-bromophenyl)methyl]butan-1-amine;hydrochloride
- N-(4-Bromobenzyl)-1-butanaminehydrochloride
- N-(4-Bromobenzyl)-1-butanamine HCl
- N-(4-Bromobenzyl)-1-butanamine hydrochloride
- [(4-Bromophenyl)Methyl](Butyl)Amine HCl
- [(4-Bromophenyl)Methyl](Butyl)Amine Hydrochloride
- CHEMBL14005
-
- MDL: MFCD07105377
- Inchi: 1S/C11H16BrN.ClH/c1-2-3-8-13-9-10-4-6-11(12)7-5-10;/h4-7,13H,2-3,8-9H2,1H3;1H
- InChI Key: NPFMCGRLOCPJDI-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CNCCCC.Cl
Computed Properties
- Exact Mass: 277.02329Da
- Monoisotopic Mass: 277.02329Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 119
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
N-(4-Bromobenzyl)-1-butanamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1267154-5g |
N-(4-bromobenzyl)-1-butanamine hydrochloride |
90389-57-4 | 95% | 5g |
$315 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1195985-5g |
[(4-Bromophenyl)methyl](butyl)amine hydrochloride |
90389-57-4 | 98% | 5g |
¥2247.00 | 2024-04-26 | |
| eNovation Chemicals LLC | Y1267154-1g |
N-(4-bromobenzyl)-1-butanamine hydrochloride |
90389-57-4 | 95% | 1g |
$125 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1267154-5g |
N-(4-bromobenzyl)-1-butanamine hydrochloride |
90389-57-4 | 95% | 5g |
$315 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1267154-1g |
N-(4-bromobenzyl)-1-butanamine hydrochloride |
90389-57-4 | 95% | 1g |
$125 | 2025-02-21 | |
| 1PlusChem | 1P00J23D-1g |
N-(4-bromobenzyl)-1-butanamine hydrochloride |
90389-57-4 | 95% | 1g |
$61.00 | 2025-03-01 | |
| 1PlusChem | 1P00J23D-5g |
N-(4-bromobenzyl)-1-butanamine hydrochloride |
90389-57-4 | 95% | 5g |
$212.00 | 2025-03-01 | |
| A2B Chem LLC | AI88377-1g |
N-(4-bromobenzyl)-1-butanamine hydrochloride |
90389-57-4 | 95% | 1g |
$61.00 | 2024-05-20 | |
| A2B Chem LLC | AI88377-5g |
N-(4-bromobenzyl)-1-butanamine hydrochloride |
90389-57-4 | 95% | 5g |
$212.00 | 2024-05-20 | |
| eNovation Chemicals LLC | Y1267154-5g |
N-(4-bromobenzyl)-1-butanamine hydrochloride |
90389-57-4 | 95% | 5g |
$315 | 2025-02-28 |
N-(4-Bromobenzyl)-1-butanamine hydrochloride Related Literature
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on N-(4-Bromobenzyl)-1-butanamine hydrochloride
Recent Advances in the Study of N-(4-Bromobenzyl)-1-butanamine Hydrochloride (CAS: 90389-57-4)
N-(4-Bromobenzyl)-1-butanamine hydrochloride (CAS: 90389-57-4) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly as a precursor or intermediate in the synthesis of bioactive molecules. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, synthetic pathways, and potential therapeutic applications.
One of the key areas of investigation has been the compound's role in the synthesis of novel pharmacophores. Researchers have utilized N-(4-Bromobenzyl)-1-butanamine hydrochloride as a building block in the development of compounds targeting central nervous system (CNS) disorders. Its structural features, including the bromobenzyl moiety, make it a versatile intermediate for the introduction of aromatic and aliphatic functionalities in drug design. Recent publications highlight its use in the synthesis of potential dopamine receptor modulators, which could have implications for treating Parkinson's disease and schizophrenia.
In terms of synthetic chemistry, advancements have been made in optimizing the production of N-(4-Bromobenzyl)-1-butanamine hydrochloride. A 2023 study published in the Journal of Medicinal Chemistry reported an improved synthetic route with higher yields and reduced byproducts. The researchers employed a reductive amination strategy, using 4-bromobenzaldehyde and 1-butanamine as starting materials, followed by hydrochloric acid treatment to obtain the hydrochloride salt. This method offers scalability and reproducibility, which are critical for industrial applications.
Pharmacological studies have also shed light on the compound's potential bioactivity. Preliminary in vitro assays suggest that derivatives of N-(4-Bromobenzyl)-1-butanamine hydrochloride exhibit moderate affinity for certain G-protein-coupled receptors (GPCRs). These findings, though still in the early stages, open avenues for further exploration in drug discovery. For instance, a recent patent application describes its use in developing ligands for sigma-1 receptors, which are implicated in neuroprotection and pain management.
Despite these promising developments, challenges remain. The compound's stability under physiological conditions and its pharmacokinetic properties require further investigation. Researchers are also exploring structural modifications to enhance its bioavailability and reduce potential toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.
In conclusion, N-(4-Bromobenzyl)-1-butanamine hydrochloride (CAS: 90389-57-4) continues to be a valuable compound in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its potential bioactivity make it a subject of ongoing study. Future research will likely focus on optimizing its derivatives for therapeutic applications and addressing the current limitations. This brief underscores the importance of interdisciplinary collaboration in advancing our understanding of this compound and its potential contributions to medicine.
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